L-Type Calcium Channel Benzothiazepine Site Affinity
In a direct head-to-head study using [³H]diltiazem radioligand binding to rat cerebral cortex membranes, N,N,O-Tridesmethyl Diltiazem (M6) demonstrated the lowest binding affinity among all five major diltiazem metabolites tested, with a pIC₅₀ of 5.33 (corresponding to IC₅₀ ≈ 4.68 µM) [1]. This represents a 35-fold reduction in affinity compared to the parent drug diltiazem (pIC₅₀ = 6.87; IC₅₀ ≈ 0.135 µM) and a 25-fold reduction compared to the most potent metabolite M1 (pIC₅₀ = 6.72; IC₅₀ ≈ 0.190 µM) [1]. The rank order of pIC₅₀ values was: diltiazem (6.87) > M1 (6.72) > MA (6.49) > M2 (6.03) > M4 (5.51) > M6 (5.33), establishing M6 as the metabolite most dissociated from the canonical calcium channel antagonist binding site [1]. The pIC₅₀ values on [³H]diltiazem binding were significantly correlated (p < 0.01) with functional pEC₅₀ values for enhancement of [³H]nitrendipine binding, confirming target engagement relevance [1].
| Evidence Dimension | Affinity for the benzothiazepine binding site of L-type calcium channels (pIC₅₀ / IC₅₀ for inhibition of [³H]diltiazem binding) |
|---|---|
| Target Compound Data | M6 (N,N,O-Tridesmethyl Diltiazem): pIC₅₀ = 5.33, IC₅₀ ≈ 4.68 µM |
| Comparator Or Baseline | Diltiazem: pIC₅₀ = 6.87 (IC₅₀ ≈ 0.135 µM); M1: pIC₅₀ = 6.72 (IC₅₀ ≈ 0.190 µM); MA: pIC₅₀ = 6.49 (IC₅₀ ≈ 0.324 µM); M2: pIC₅₀ = 6.03 (IC₅₀ ≈ 0.933 µM); M4: pIC₅₀ = 5.51 (IC₅₀ ≈ 3.09 µM) |
| Quantified Difference | M6 affinity is 35-fold lower than diltiazem, 25-fold lower than M1, 14-fold lower than MA, 5-fold lower than M2, and 1.5-fold lower than M4 |
| Conditions | Rat cerebral cortex membranes; [³H]diltiazem radioligand binding assay at 37°C; pIC₅₀ = -log IC₅₀ (M) |
Why This Matters
M6 is the only major diltiazem metabolite with near-complete loss of calcium channel binding site affinity, making it the preferred reference standard when a diltiazem-related compound with minimal canonical target engagement is required for off-target profiling or impurity qualification.
- [1] Schoemaker H, Hicks PE, Langer SZ. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. J Cardiovasc Pharmacol. 1987;9(2):173-180. doi:10.1097/00005344-198702000-00008 View Source
